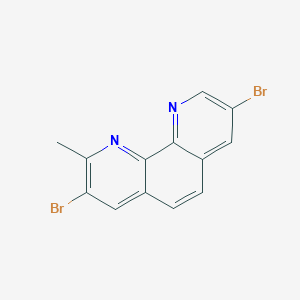

2-Methyl-3,8-dibromo-1,10-phenanthroline

Description

Structure

3D Structure

Propriétés

Numéro CAS |

676578-10-2 |

|---|---|

Formule moléculaire |

C13H8Br2N2 |

Poids moléculaire |

352.02 g/mol |

Nom IUPAC |

3,8-dibromo-2-methyl-1,10-phenanthroline |

InChI |

InChI=1S/C13H8Br2N2/c1-7-11(15)5-9-3-2-8-4-10(14)6-16-12(8)13(9)17-7/h2-6H,1H3 |

Clé InChI |

AYMQLNGTPOSRGH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C2C=CC3=CC(=CN=C3C2=N1)Br)Br |

Origine du produit |

United States |

Advanced Structural Elucidation and Characterization of 2 Methyl 3,8 Dibromo 1,10 Phenanthroline

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the structural features of 2-Methyl-3,8-dibromo-1,10-phenanthroline, offering insights into its atomic connectivity and molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For the ¹H NMR spectrum, the introduction of a methyl group at the 2-position would introduce a characteristic singlet in the upfield region. The protons on the phenanthroline ring would exhibit complex splitting patterns in the aromatic region, with their chemical shifts influenced by the deshielding effect of the bromine atoms at the 3- and 8-positions.

Similarly, the ¹³C NMR spectrum would reveal a distinct signal for the methyl carbon. The signals for the aromatic carbons would be distributed in the downfield region, with the carbons directly bonded to the bromine atoms showing a significant shift. The interpretation of these spectra would involve detailed analysis of chemical shifts and coupling constants to assign each proton and carbon to its specific position in the molecule. The use of two-dimensional NMR techniques, such as COSY and HMQC, would be crucial in unambiguously assigning the complex proton and carbon signals of the aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.7 | ~25 |

| H-4 | ~8.3 | C-4: ~137 |

| H-5 | ~7.8 | C-5: ~128 |

| H-6 | ~7.8 | C-6: ~128 |

| H-7 | ~8.3 | C-7: ~137 |

| H-9 | ~9.1 | C-9: ~152 |

| C-2 | - | ~159 |

| C-3 | - | ~122 |

| C-8 | - | ~122 |

| C-10 | - | ~145 |

| C-10a | - | ~126 |

| C-10b | - | ~136 |

| C-4a | - | ~145 |

| C-6a | - | ~129 |

Note: These are predicted values based on related structures and are for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a key technique for determining the molecular weight of a compound and confirming its elemental composition. For this compound, with a chemical formula of C₁₃H₈Br₂N₂, the expected monoisotopic mass would be approximately 351.90 Da. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. The mass spectrum would also display a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns observed in the mass spectrum could also provide further structural information.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₃H₈Br₂N₂ |

| Monoisotopic Mass | ~351.90 Da |

| Isotopic Pattern | Characteristic pattern for two bromine atoms |

Note: These are predicted values and are for illustrative purposes.

Infrared and Raman Spectroscopy for Vibrational Analysis

The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the phenanthroline ring system would appear in the 1400-1600 cm⁻¹ region. The presence of the methyl group would give rise to C-H stretching and bending vibrations. The C-Br stretching vibrations would be observed in the lower frequency region of the spectrum. Analysis of these vibrational bands helps to confirm the presence of the different functional moieties within the molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the phenanthroline core and the positions of the methyl and bromo substituents.

Beyond the individual molecular structure, X-ray crystallography reveals the supramolecular architecture, which is how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules and potential halogen bonding involving the bromine atoms. These interactions play a crucial role in the solid-state properties of the material. While specific crystallographic data for this compound is not publicly available, related structures of phenanthroline derivatives often exhibit layered structures with significant π-π stacking interactions.

Coordination Chemistry of 2 Methyl 3,8 Dibromo 1,10 Phenanthroline Complexes

Ligand Binding Modes and Chelating Properties

Like its parent molecule, 1,10-phenanthroline (B135089), 2-Methyl-3,8-dibromo-1,10-phenanthroline is anticipated to function primarily as a bidentate chelating ligand, coordinating to metal centers through its two nitrogen atoms. acs.org The rigid, planar structure of the phenanthroline core preorganizes these nitrogen donors for effective chelation, a property that underpins the stability of its metal complexes. rsc.org The fundamental binding mode involves the formation of a stable five-membered chelate ring with the metal ion. wikipedia.org

The electronic properties of the ligand are significantly influenced by the two bromine atoms at the 3 and 8 positions. Bromine is an electron-withdrawing group, which decreases the electron density on the phenanthroline ring system. This electronic modification is expected to influence the ligand's basicity and its interaction with metal ions. nih.gov The methyl group at the 2-position, in contrast, is an electron-donating group, which would slightly counteract the electron-withdrawing effect of the bromine atoms. However, the most profound impact of the 2-methyl group is the introduction of significant steric hindrance in the vicinity of one of the coordinating nitrogen atoms. researchgate.net This steric bulk can influence the geometry of the resulting metal complexes and may hinder the coordination of multiple ligands around a single metal center.

Complexation with Transition Metal Ions (e.g., Cu(I), Ru(II), Co(II))

The complexation of this compound with transition metals is expected to yield a rich variety of structures and properties, largely dictated by the interplay of the electronic and steric effects of its substituents.

Copper(I): Copper(I) complexes with phenanthroline ligands are of significant interest due to their potential applications in photoredox catalysis and light-emitting devices. acs.org The steric bulk of the 2-methyl group is likely to favor the formation of four-coordinate, tetrahedral complexes with Cu(I), similar to what is observed with other 2-substituted phenanthrolines. wikipedia.org This steric hindrance can prevent the formation of planar geometries and influence the photophysical properties of the resulting complexes.

Ruthenium(II): Ruthenium(II) complexes of phenanthroline derivatives have been extensively studied for their photochemical and electrochemical properties. nih.gov Typically, Ru(II) forms octahedral complexes of the type [Ru(phen)3]2+. However, the steric hindrance from the 2-methyl group in this compound might make the formation of a homoleptic tris-chelate complex challenging. It is more likely to form heteroleptic complexes, such as [Ru(L)2(phen')]2+ or [Ru(L)(phen')2]2+, where L represents this compound and phen' is a less sterically demanding phenanthroline ligand.

Cobalt(II): Cobalt(II) can form complexes in various geometries, including tetrahedral and octahedral. With unsubstituted phenanthroline, Co(II) readily forms octahedral [Co(phen)3]2+ complexes. wikipedia.org The presence of the 2-methyl group in this compound is expected to introduce steric strain that could influence the coordination number and geometry. It may favor the formation of four-coordinate tetrahedral complexes or distorted octahedral structures.

Complexation with Main Group and Lanthanide Metal Ions

The coordination chemistry of this compound is not limited to transition metals.

Main Group Metals: Main group metal ions have also been shown to form complexes with phenanthroline-based ligands. The coordination is again driven by the chelation of the two nitrogen atoms. The stability and structure of these complexes will depend on the size and charge of the main group metal ion.

Influence of Bromine and Methyl Substituents on Coordination Geometry and Stability

The substituents on the phenanthroline ring have a profound impact on the resulting metal complexes.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Coordination |

| Bromine | 3, 8 | Electron-withdrawing | Minimal | Modulates redox potentials and electronic spectra of complexes. |

| Methyl | 2 | Electron-donating | Significant | Induces steric hindrance, influencing coordination geometry and stability. researchgate.net |

The electron-withdrawing nature of the bromine atoms at the 3 and 8 positions decreases the basicity of the nitrogen atoms, which can affect the thermodynamic stability of the metal complexes. nih.gov This effect is often reflected in the electrochemical properties of the complexes, such as their redox potentials.

The methyl group at the 2-position introduces a significant steric barrier near one of the nitrogen donors. researchgate.net This steric hindrance can:

Prevent the formation of otherwise preferred geometries, for instance, favoring tetrahedral over square planar for some d8 metals.

Lead to the formation of complexes with a lower coordination number.

Influence the lability of the ligand in the complex. nih.gov

Create a chiral environment around the metal center, which can be exploited in asymmetric catalysis.

For example, while 1,10-phenanthroline readily forms tris-complexes with Fe(II), the analogous 2-methyl-1,10-phenanthroline (B1276036) forms weaker complexes due to steric hindrance, and 2,9-dimethyl-1,10-phenanthroline does not form a tris-complex with Fe(II) at all. researchgate.net

Synthesis and Characterization of Heteroleptic and Homoleptic Complexes

The synthesis of complexes with this compound would likely follow standard procedures for the formation of phenanthroline-based metal complexes.

Homoleptic Complexes: These are complexes where all the ligands are identical. unacademy.com The formation of homoleptic complexes with this compound, such as a hypothetical [M(2-Me-3,8-Br2-phen)3]n+, might be sterically hindered, especially for smaller metal ions. researchgate.net

Heteroleptic Complexes: These complexes contain more than one type of ligand. unacademy.com Given the steric constraints of the 2-methyl group, the synthesis of heteroleptic complexes is a more probable outcome. For instance, reacting a metal precursor with a stoichiometric mixture of this compound and a less sterically demanding ligand, like unsubstituted 1,10-phenanthroline or 2,2'-bipyridine, could lead to the formation of mixed-ligand complexes. acs.org

The characterization of these complexes would involve a suite of spectroscopic and analytical techniques:

NMR Spectroscopy: To elucidate the structure of the ligand and its complexes in solution.

UV-Vis Spectroscopy: To study the electronic transitions within the complexes.

Mass Spectrometry: To confirm the mass and composition of the complexes.

Cyclic Voltammetry: To investigate the electrochemical properties and the influence of the substituents on the redox potentials.

Spectroscopic and Photophysical Investigations of 2 Methyl 3,8 Dibromo 1,10 Phenanthroline Systems

Electronic Absorption Properties (UV-Vis Spectroscopy)

The electronic absorption spectrum of 1,10-phenanthroline (B135089) in solution typically displays strong absorption bands in the ultraviolet region, which are attributed to π→π* transitions within the aromatic system. researchgate.netrsc.orgnist.govresearchgate.net For instance, in dichloromethane, 1,10-phenanthroline exhibits low-energy absorption bands that can be influenced by substitution. rsc.org

The introduction of a methyl group at the 2-position, as in 2-methyl-1,10-phenanthroline (B1276036), is known to influence the electronic properties of the phenanthroline ring system. cymitquimica.com This substitution can lead to shifts in the absorption maxima. Furthermore, the presence of bromine atoms at the 3- and 8-positions, as seen in 3,8-dibromo-1,10-phenanthroline (B9566), will further alter the electronic structure. jcchems.com Bromine, being an electron-withdrawing group, can influence the energy of the molecular orbitals involved in the electronic transitions.

In related ruthenium(II) complexes, the introduction of methyl groups at the 3 and 8 positions of the 1,10-phenanthroline ligand resulted in a blue shift of the absorption spectra. This suggests that the methyl and bromo substituents in 2-Methyl-3,8-dibromo-1,10-phenanthroline would likely lead to a complex interplay of electronic effects, potentially shifting the π→π* transition energies compared to the unsubstituted phenanthroline.

A study on various 2,9-aryl-substituted 1,10-phenanthrolines also demonstrated that substitutions on the phenanthroline core allow for the rationalizing of their electronic absorption properties. scilit.com Therefore, the UV-Vis spectrum of this compound is anticipated to show characteristic π→π* transitions, with the precise peak positions and intensities being a composite of the electronic effects of both the methyl and dibromo substituents.

Table 1: Predicted UV-Vis Absorption Data for this compound and Related Compounds (Note: Data for the target compound is inferred and not from direct experimental measurement)

| Compound | Solvent | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| This compound | Dichloromethane | Expected in the UV region with potential shifts due to substituents | Data not available |

| 1,10-Phenanthroline | Dichloromethane | Multiple bands in the UV region | Data not available |

| 2-Methyl-1,10-phenanthroline | Organic Solvents | Expected in the UV region | Data not available |

| 3,8-Dibromo-1,10-phenanthroline | Not Specified | Expected in the UV region | Data not available |

Photoluminescence Studies in Solution and Solid State

The photoluminescent properties of phenanthroline derivatives are highly sensitive to their substitution patterns and environment.

1,10-phenanthroline itself is a weakly fluorescent molecule. researchgate.net Its derivatives, however, can exhibit a range of emission behaviors. For instance, the introduction of aryl substituents at the 2,9-positions can lead to compounds with interesting luminescence properties. rsc.org

For this compound, the combination of an electron-donating methyl group and electron-withdrawing bromine atoms can create a "push-pull" type system, which often leads to intramolecular charge transfer (ICT) character in the excited state. This can result in emission at longer wavelengths compared to the parent phenanthroline. However, the heavy bromine atoms can also promote intersystem crossing to the triplet state, potentially quenching fluorescence and favoring phosphorescence, especially at low temperatures.

In related systems, the functionalization of the 3,8-positions of the phenanthroline core with aromatic substituents has been shown to produce molecules with distinct emissive ππ* excited states. jcchems.com The emission properties are dependent on the electronic interaction between the substituents and the phenanthroline core. jcchems.com The quantum yield of such systems can be significantly affected by the nature of the substituents and the solvent polarity.

Table 2: Predicted Photoluminescence Data for this compound and Related Compounds (Note: Data for the target compound is inferred and not from direct experimental measurement)

| Compound | State | λ_em (nm) | Photoluminescence Quantum Yield (Φ) |

| This compound | Solution | Data not available | Data not available |

| This compound | Solid | Data not available | Data not available |

| 1,10-Phenanthroline | Dichloromethane | Exhibits weak fluorescence | Low |

| Substituted Phenanthrolines | Various | Varies widely with substitution | Varies widely |

The excited state lifetimes of phenanthroline derivatives are crucial for understanding their photophysical pathways. The presence of heavy atoms like bromine in this compound is expected to enhance spin-orbit coupling. This would facilitate intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), likely resulting in a short fluorescence lifetime and a longer phosphorescence lifetime.

Studies on rhenium(I) complexes with substituted imidazo[4,5-f]-1,10-phenanthroline ligands have shown that the excited-state properties, including lifetimes, can be significantly tuned by modifying the ligand structure. nih.govacs.orgsoton.ac.uk For instance, record-high triplet excited-state lifetimes have been achieved at room temperature through steric control of photoinduced processes in bichromophoric systems containing a phenanthroline unit. nih.govacs.org

Thermally activated delayed fluorescence (TADF) is a mechanism that can enhance the efficiency of light-emitting devices by harvesting triplet excitons. This process is favored in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). The "push-pull" electronic structure that may arise in this compound could potentially lead to a small ΔE_ST, making it a candidate for TADF.

Recent research has demonstrated that phenanthroline derivatives can indeed be engineered to exhibit TADF characteristics. researchgate.net By incorporating electron-donor and electron-acceptor units into the phenanthroline core, it is possible to achieve microsecond-scale photoluminescence lifetimes indicative of TADF. researchgate.net The presence of halogen substituents has also been explored in the context of TADF emitters. researchgate.net While no direct evidence exists for TADF in this compound, its molecular structure suggests that this is a plausible area for future investigation.

Relationship between Molecular Structure and Photophysical Behavior

The photophysical properties of this compound are intrinsically linked to its molecular structure.

1,10-Phenanthroline Core: Provides the fundamental rigid, planar, and aromatic framework that governs the basic electronic transitions. researchgate.net

2-Methyl Group: This electron-donating group can increase the electron density of the phenanthroline ring, potentially leading to a blue shift in the absorption and emission spectra, as observed in related systems. It may also introduce some steric hindrance, which can affect the planarity and intermolecular interactions.

3,8-Dibromo Groups: The two electron-withdrawing bromine atoms significantly influence the electronic properties. They can lower the energy of the LUMO, affecting the HOMO-LUMO gap. More importantly, as heavy atoms, they are expected to strongly enhance spin-orbit coupling, which promotes intersystem crossing from the singlet to the triplet manifold. This could lead to efficient phosphorescence at the expense of fluorescence. The bromine atoms also serve as reactive sites for further functionalization, allowing for the synthesis of more complex structures with tailored photophysical properties. jcchems.comnasa.gov

In essence, the combination of these substituents on the phenanthroline scaffold creates a molecule with a unique set of electronic and steric properties. The interplay between the electron-donating methyl group and the electron-withdrawing, heavy bromine atoms will dictate the dominant de-excitation pathways of the excited state, whether it be fluorescence, phosphorescence, or potentially TADF.

Electrochemical Behavior of 2 Methyl 3,8 Dibromo 1,10 Phenanthroline and Its Derivatives

Redox Potentials and Ligand-Based Redox Processes

The redox behavior of 1,10-phenanthroline (B135089) (phen) and its derivatives is typically characterized by ligand-based redox processes. The parent phenanthroline molecule is known to be electrochemically active, although its oxidation potential is quite high. nih.govacs.org The redox processes for metal complexes involving phenanthroline ligands can be either metal-centered or ligand-centered, but for many transition metal complexes, the initial reduction processes are associated with the ligand itself. scielo.org.mxscielo.org.mx

The introduction of substituents onto the phenanthroline ring system significantly modulates the redox potentials. The compound 2-Methyl-3,8-dibromo-1,10-phenanthroline features both an electron-donating group (methyl) and electron-withdrawing groups (bromo).

Bromo Substituents : The two bromine atoms at the 3 and 8 positions are electron-withdrawing due to their inductive effect. This withdrawal of electron density from the aromatic system makes the ligand more difficult to oxidize and easier to reduce. Consequently, the presence of bromo substituents is expected to lead to a positive shift in the reduction potentials compared to the unsubstituted 1,10-phenanthroline. Studies on other bromo-substituted aromatic ligands have shown similar trends. nih.gov

Methyl Substituent : The methyl group at the 2-position is an electron-donating group. It pushes electron density into the phenanthroline ring system, which would typically make the ligand easier to oxidize and more difficult to reduce, resulting in a negative shift in redox potentials. Research on methyl-substituted phenanthrolines has demonstrated this effect, where an increase in the number of methyl groups influences the electronic distribution and redox properties. researchgate.net

The combined effect of these opposing substituents on this compound results in a nuanced redox profile. The strong electron-withdrawing nature of the two bromine atoms likely dominates, rendering the ligand easier to reduce than the parent 1,10-phenanthroline or its simple methyl-substituted counterparts. The redox processes are anticipated to be primarily ligand-based, involving the π-system of the phenanthroline core. The formation of the phenanthroline radical anion (Phen•−) upon reduction is a key step observed in related systems. rsc.org

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a principal technique for investigating the electrochemical properties of phenanthroline derivatives. For 1,10-phenanthroline and its complexes, CV studies reveal characteristic reduction and oxidation waves. utexas.edu The addition of DNA to a solution of tris(1,10-phenanthroline)cobalt(III), for example, causes a significant decrease in the peak currents of the CV waves, indicating interaction. utexas.edu

For this compound, a typical cyclic voltammogram in a suitable non-aqueous solvent (like acetonitrile) would be expected to show one or more reversible or quasi-reversible reduction waves corresponding to the stepwise formation of the radical anion and then the dianion of the ligand.

Chronoamperometry studies, which monitor current as a function of time at a fixed potential, can provide quantitative data on the kinetics of electron transfer and diffusion coefficients. For related metal-phenanthroline complexes, the current intensity has been observed to vary linearly with the square root of the scan rate, suggesting a diffusion-controlled electrochemical process. researchgate.net Similar diffusion-controlled behavior would be anticipated for processes involving this compound.

The precise peak potentials observed in a CV study of this compound would be determined by the electronic effects of the substituents, as discussed in the previous section. The data table below presents representative redox potential data for related phenanthroline compounds to illustrate the influence of various substituents.

| Compound/Complex | Redox Process | Potential (V vs. reference) | Notes |

| [Fe(3,4,7,8-Me₄-phen)₃]²⁺ | Fe(II)/Fe(III) Oxidation | Not specified | Illustrates CV of a substituted phenanthroline complex. researchgate.net |

| Co(1,10-phenanthroline)₂ complex | Water Oxidation | Not specified | OH substituents enhance stability and activity. researchgate.net |

| Ruthenium(II) dyes with methyl-substituted phenanthrolines | Ru(II)/Ru(III) Oxidation | Not specified | Methyl groups modify electronic distribution and spectra. researchgate.net |

| Ligand with 2,9-diformyl-4,7-diphenyl substituents | Ligand Reduction | Varies | Three ligand-based redox processes were observed. scielo.org.mxscielo.org.mx |

Influence of Substituents on Electron Transfer Properties

Electronic Effects : As established, electron-donating groups (like methyl) increase the electron density on the phenanthroline ring, making the ligand a stronger sigma donor. This generally results in lower reduction potentials. lumenlearning.com Conversely, electron-withdrawing groups (like bromo) decrease the electron density, making the ligand a weaker donor but a better π-acceptor. This leads to higher reduction potentials, facilitating electron transfer to the ligand. nih.govlumenlearning.com In this compound, the cumulative effect is a modulation of the HOMO and LUMO energy levels, which directly impacts the ease of electron transfer. The dominant electron-withdrawing character of the dibromo substitution is expected to lower the LUMO energy, making the ligand more amenable to reduction.

Steric Effects : The methyl group at the 2-position, adjacent to one of the coordinating nitrogen atoms, introduces steric hindrance. This can affect the coordination geometry when the ligand binds to a metal center, potentially distorting it from an ideal geometry. Such distortions can, in turn, influence the electron transfer rates in the resulting metal complex. nih.gov

The interplay of these electronic and steric factors is crucial. For instance, in copper complexes with substituted quinolinyl ligands, both steric demand and the electron-withdrawing or -donating nature of substituents were found to significantly influence coordination geometry and electron transfer ability. nih.gov Similarly, for this compound, the electron-withdrawing bromo groups enhance its π-acceptor capacity, while the 2-methyl group introduces steric constraints and a modest electron-donating effect. This combination makes it a unique ligand for tuning the electrochemical properties of transition metal complexes.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for investigating the ground-state properties of molecules. scilit.commdpi.com By approximating the electron density, DFT methods can accurately predict molecular structures, energies, and electronic distributions. scilit.com For a molecule like 2-Methyl-3,8-dibromo-1,10-phenanthroline, DFT calculations would be crucial in understanding how the substituents (one methyl group and two bromine atoms) influence the foundational 1,10-phenanthroline (B135089) framework.

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and its potential as a material in organic electronics. researchgate.netnih.gov

Detailed computational studies on the specific electronic structure of this compound are not readily found in the surveyed literature. However, based on general principles and studies of related compounds, we can anticipate the following:

Influence of Substituents: The bromine atoms at the 3 and 8 positions are expected to be strongly electron-withdrawing, which would lower the energy of both the HOMO and LUMO levels. The methyl group at the 2-position, being electron-donating, would slightly raise these energy levels. The interplay of these opposing electronic effects will determine the final orbital energies and the magnitude of the HOMO-LUMO gap.

HOMO and LUMO Distribution: In the parent 1,10-phenanthroline, the HOMO and LUMO are typically delocalized over the aromatic ring system. For the substituted compound, it is expected that the HOMO would have significant contributions from the phenanthroline ring and potentially the methyl group, while the LUMO would also be centered on the electron-deficient polycyclic system, influenced by the bromine atoms. mdpi.com

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability. pmf.unsa.ba DFT calculations would provide precise energy values for these orbitals, offering insights into the molecule's potential for applications in areas like organic semiconductors. researchgate.netresearchgate.net

Table 1: Anticipated Effects of Substituents on Frontier Orbital Energies of 1,10-Phenanthroline

| Substituent | Position(s) | Electronic Effect | Expected Impact on HOMO Energy | Expected Impact on LUMO Energy |

| Methyl | 2 | Electron-donating | Increase (destabilize) | Increase (destabilize) |

| Bromo | 3, 8 | Electron-withdrawing | Decrease (stabilize) | Decrease (stabilize) |

This table represents qualitative predictions. Actual values require specific DFT calculations.

DFT calculations are essential for determining the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. nih.gov For this compound, the planarity of the 1,10-phenanthroline core is a key feature.

While specific conformational analysis for this compound is not available, studies on substituted phenanthrolines indicate that the introduction of substituents can lead to minor distortions from perfect planarity due to steric hindrance. mdpi.com The methyl group at the 2-position and the bromine atoms at the 3 and 8 positions could introduce slight steric strain, potentially causing minor puckering or twisting of the aromatic system. Geometrical optimization using DFT would precisely calculate bond lengths, bond angles, and dihedral angles, revealing any such deviations. These optimized geometries are fundamental for accurate predictions of other properties, including electronic spectra. nih.govmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical behavior of this compound, such as its interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. mdpi.comscience.gov TD-DFT extends the principles of DFT to calculate the properties of electronic excited states. science.gov

TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption and emission spectra of a molecule by calculating the energies of electronic transitions between the ground and excited states. scilit.commdpi.com

For this compound, TD-DFT calculations would identify the major electronic transitions, their corresponding wavelengths (λ), and their intensities (oscillator strengths). It is known that substitutions on the 1,10-phenanthroline ring can significantly shift the absorption bands. google.com The presence of bromine atoms is known to influence the electronic properties of the phenanthroline backbone. The combination of the electron-donating methyl group and the electron-withdrawing bromo groups would likely result in a complex absorption spectrum with transitions that may be red-shifted (to longer wavelengths) or blue-shifted (to shorter wavelengths) compared to the unsubstituted parent molecule.

Table 2: Illustrative TD-DFT Data for a Generic Substituted Phenanthroline

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.50 | 354 | 0.15 |

| S0 → S2 | 3.85 | 322 | 0.45 |

| S0 → S3 | 4.10 | 302 | 0.08 |

Note: This is a hypothetical data table to illustrate the output of a TD-DFT calculation. Specific data for this compound is not available in the cited literature.

The presence of heavy atoms like bromine in this compound introduces significant spin-orbit coupling (SOC). researchgate.netaps.org SOC is a relativistic effect that facilitates intersystem crossing (ISC), the transition between electronic states of different spin multiplicity (e.g., from a singlet excited state to a triplet excited state).

A detailed theoretical description of the electronic structure, particularly the effect of heavy atoms on spin-orbit coupling, is crucial for understanding the photophysical properties of phenanthroline derivatives. researchgate.net Enhanced SOC due to the bromine atoms would likely increase the rate of ISC, which could lead to efficient population of the triplet state. This is a critical factor for applications in areas such as phosphorescent organic light-emitting diodes (OLEDs) and photodynamic therapy. TD-DFT calculations, combined with methods that account for SOC, can quantify the magnitude of this effect and predict the dynamics of charge transfer at interfaces, which is vital for designing efficient electronic devices.

Correlation of Theoretical Predictions with Experimental Data

The ultimate validation of theoretical models comes from their comparison with experimental results. scilit.com For this compound, a comprehensive study would involve synthesizing the compound and characterizing its properties using various spectroscopic techniques.

UV-Vis Spectroscopy: Experimental absorption spectra could be directly compared with the predicted spectra from TD-DFT calculations. scilit.com A good correlation would validate the chosen computational method and basis set.

Cyclic Voltammetry: This electrochemical technique can be used to experimentally determine the HOMO and LUMO energy levels, which can then be compared with the values obtained from DFT calculations.

X-ray Crystallography: The precise molecular geometry, including bond lengths and angles, determined from X-ray diffraction can be compared with the optimized geometry from DFT calculations. mdpi.com

While no direct experimental data for this compound is available for such a comparison, studies on similar molecules have shown that modern DFT and TD-DFT methods can achieve good agreement with experimental findings, making them invaluable tools for the rational design of new functional materials. scilit.commdpi.com

Applications in Advanced Materials and Catalysis

Catalysis

While the broader family of substituted phenanthrolines, particularly the parent compound 3,8-dibromo-1,10-phenanthroline (B9566), serves as crucial ligands in various catalytic reactions, specific data on the catalytic applications of its 2-methyl derivative is limited.

There is a substantial body of research on the use of 3,8-dibromo-1,10-phenanthroline as a precursor in Suzuki-Miyaura and Kumada-Tamao-Corriu cross-coupling reactions. nasa.govnasa.govrsc.orgresearchgate.netresearchgate.netacs.org These reactions utilize the dibrominated phenanthroline backbone to synthesize more complex molecules. For instance, in the Suzuki-Miyaura reaction, 3,8-dibromo-1,10-phenanthroline is coupled with various organoboron compounds. nasa.govnasa.govresearchgate.net Similarly, it is a key starting material in Kumada-Tamao-Corriu cross-coupling to create precursors for advanced materials. rsc.orgresearchgate.net

However, specific research findings or detailed examples of 2-Methyl-3,8-dibromo-1,10-phenanthroline acting as a ligand in these cross-coupling reactions are not found in the available literature.

The 1,10-phenanthroline (B135089) scaffold is integral to ligands used in iron-catalyzed hydrosilylation of alkenes, demonstrating high regioselectivity. nih.gov Furthermore, materials derived from 3,8-dibromo-1,10-phenanthroline have been functionalized with cobalt complexes to catalyze the hydrosilylation of alkynes. rsc.orgresearchgate.net

Despite the utility of the phenanthroline core in these transformations, there are no specific documented applications of This compound in hydrosilylation reactions.

Phenanthroline derivatives are significant in the field of photoredox catalysis. Studies have explored the phosphonylation of various bromo-substituted 1,10-phenanthrolines, including 3,8-dibromo-1,10-phenanthroline, using visible-light photoredox methods. mdpi.com These reactions are sensitive to the position of the bromine atoms on the phenanthroline ring. mdpi.com

No specific studies detailing the role or efficacy of This compound within photoredox catalytic cycles were identified.

Materials Science

In materials science, functionalized phenanthrolines are building blocks for creating advanced materials with unique optical and electronic properties.

The parent compound, 3,8-dibromo-1,10-phenanthroline, serves as a monomer for the synthesis of π-conjugated polymers, such as poly(1,10-phenanthroline-3,8-diyl). researchgate.net These polymers are of interest for their electronic properties and ability to form metal complexes. researchgate.net The synthesis often involves coupling polymerization processes starting from the dibrominated monomer. researchgate.net

There is no available research that specifically describes the use of This compound as a monomer or component in the synthesis of π-conjugated polymers.

A significant application of 3,8-dibromo-1,10-phenanthroline is in the synthesis of phenanthroline-based Periodic Mesoporous Organosilicas (PMOs). rsc.orgresearchgate.net The process involves a Kumada-Tamao-Corriu cross-coupling reaction to prepare a silylated phenanthroline precursor, which is then co-condensed to form the PMO structure. rsc.orgresearchgate.net These materials can then be used as scaffolds for catalysts, for example, in cobalt-catalyzed alkyne hydrosilylation. rsc.orgresearchgate.net

No literature was found detailing the integration of This compound into PMOs.

Development of Luminescent Materials and Devices (e.g., Organic Electroluminescent Devices)

The rigid and planar structure of the 1,10-phenanthroline ligand makes it an excellent building block for luminescent materials. Derivatives of 3,8-dibromo-1,10-phenanthroline are particularly valuable as they serve as a platform for creating a diverse range of luminescent compounds through cross-coupling reactions. These reactions allow for the introduction of various aromatic and chromophoric units at the 3 and 8 positions, leading to materials with tunable photophysical properties.

These tailored molecules are integral to the development of advanced materials, including those for Organic Light-Emitting Diodes (OLEDs). The derivatization of the 1,10-phenanthroline core can lead to compounds with high quantum yields and specific emission colors, which are critical for display and lighting applications.

Detailed Research Findings:

Research into 3,8-diaromatic-1,10-phenanthroline molecules, synthesized from 3,8-dibromo-1,10-phenanthroline, has shown that the photophysical properties are highly dependent on the nature of the substituted aromatic groups. For instance, attaching different polyaromatic substituents can alter the HOMO-LUMO gap, which in turn affects the absorption and emission characteristics of the molecule.

A study on a novel 1,10-phenanthroline-containing π-conjugated chromophore, 3,8-di-(1-naphthyl)-1,10-phenanthroline, synthesized via a Suzuki reaction from 3,8-dibromo-1,10-phenanthroline, demonstrated the potential of these compounds in luminescent applications. The investigation of its UV-visible spectroscopy and photoluminescent properties revealed its capabilities as a chromophore.

Furthermore, ruthenium(II) complexes incorporating 3,8-disubstituted 1,10-phenanthroline ligands have been synthesized and characterized. While some of these complexes are non-luminescent at room temperature due to non-radiative decay pathways, their temperature-dependent luminescence provides insights into the electronic structure and relaxation mechanisms, which is crucial information for designing more efficient emitters.

Table 1: Photophysical Properties of Selected 3,8-Disubstituted 1,10-Phenanthroline Derivatives

| Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Reference |

| 3,8-diphenyl-1,10-phenanthroline | Not Specified | Varies with solvent polarity | Not Specified | |

| 3,8-di(naphthalen-1-yl)-1,10-phenanthroline | Not Specified | Varies with solvent polarity | Not Specified | |

| 3,8-di(pyren-1-yl)-1,10-phenanthroline | Not Specified | Varies with solvent polarity | Not Specified |

Note: Specific numerical data for excitation, emission, and quantum yield are highly dependent on the solvent and experimental conditions, and are not always reported in the cited literature in a comparative table format.

Application in Sensing Systems

The 1,10-phenanthroline framework is a versatile platform for the design of chemosensors for both cations and anions. The nitrogen atoms in the phenanthroline ring act as a binding site for metal ions, and substitutions at various positions on the ring system can be used to create specific binding pockets and to tune the signaling mechanism. Changes in the photophysical properties, such as UV-vis absorption and fluorescence, upon binding of an analyte form the basis of the sensing mechanism.

Derivatization at the 3,8-positions of 1,10-phenanthroline can lead to highly selective and sensitive chemosensors. The introduction of specific functional groups can create a tailored response to particular ions, which is essential for applications in environmental monitoring and biological analysis.

Detailed Research Findings:

A comprehensive review highlights that derivatization at the 3,8-positions of 1,10-phenanthroline results in ligands capable of acting as chemosensors. The perturbation of the energy levels of the highly conjugated phenanthroline system upon substitution leads to detectable changes in its photophysical properties, which can be harnessed for sensing applications.

For example, a europium(III) complex fluorescent sensor has been developed for the dual-channel recognition of Sn²⁺ and Cu²⁺ ions in water, showcasing the potential of phenanthroline derivatives in creating sophisticated sensing systems. While this example does not use a 3,8-disubstituted phenanthroline, it illustrates the principle of using functionalized phenanthrolines in ion sensing.

The ability to modify the 1,10-phenanthroline skeleton at specific sites allows for the creation of a library of compounds that can function as sensors for a wide range of analytes. The choice of substituent can influence the selectivity and sensitivity of the sensor.

Table 2: Sensing Applications of Functionalized 1,10-Phenanthroline Derivatives

| Phenanthroline Derivative Type | Analyte Detected | Sensing Mechanism | Solvent/Medium | Reference |

| General 3,8-disubstituted | Cations and Anions | Changes in UV-vis and fluorescence | Various | |

| Europium(III) complex | Sn²⁺ and Cu²⁺ | Fluorescence | Water | |

| Amidic functionality based | Cd²⁺, Zn²⁺, Cu²⁺ | Differential absorption changes | Not Specified |

Future Research Directions for Functionalized Phenanthrolines

Exploration of Novel Synthetic Routes for Diverse Functionalization

The ability to introduce a wide variety of functional groups at specific positions on the 1,10-phenanthroline (B135089) core is crucial for the development of new ligands. While methods for introducing single types of substituents are well-established, the synthesis of asymmetrically substituted phenanthrolines remains a challenge. acs.org Future research will likely focus on developing more efficient and selective synthetic methodologies.

One promising approach is the use of transition metal-catalyzed cross-coupling reactions. researchgate.net For instance, the synthesis of 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline has been achieved through a Kumada-Tamao-Corriu cross-coupling reaction of 3,8-dibromo-1,10-phenanthroline (B9566). rsc.org Similar strategies could be adapted for the introduction of methyl groups and other functionalities. The synthesis of 2-methyl-1,10-phenanthroline (B1276036) has been reported via the reaction of 1,10-phenanthroline with methyllithium, although this method suffers from low yields and the formation of product mixtures. chemicalforums.com

Future efforts will likely target the development of more robust and higher-yielding reactions. This includes the exploration of new catalysts and reaction conditions to improve the efficiency of functionalization at all positions of the phenanthroline ring. nih.gov A significant advancement would be the development of a general approach for the synthesis of phenanthrolines with different substituents at the acs.orgnih.gov and chemicalbook.comsigmaaldrich.com positions. nih.gov

Design of Advanced Multifunctional Complexes and Supramolecular Assemblies

Functionalized phenanthrolines are exceptional building blocks for the construction of complex coordination compounds and supramolecular architectures. acs.org The introduction of specific functional groups allows for the creation of metal complexes with tailored electronic and photophysical properties. These complexes have found applications as sensitizers in dye-sensitized solar cells and as luminescent probes. acs.org

A key area of future research is the design of multifunctional complexes that combine different properties within a single molecule. For example, ruthenium(II) complexes with functionalized phenanthroline ligands are being investigated as phototherapy agents. acs.org The development of phenanthroline-based ligands that can act as both a chelating agent and a biologically active molecule is another promising avenue. nih.gov

The self-assembly of functionalized phenanthrolines into intricate supramolecular structures, such as rotaxanes and catenanes, is another exciting research direction. acs.org These assemblies can exhibit unique properties and functions, paving the way for the development of molecular machines and smart materials.

Elucidation of Complex Reaction Mechanisms for Catalytic Applications

Phenanthroline-metal complexes are widely used as catalysts in a variety of organic reactions. sci-hub.se However, the precise role of the phenanthroline ligand in the catalytic cycle is often not fully understood. Future research should focus on the detailed elucidation of reaction mechanisms to enable the rational design of more efficient and selective catalysts. sci-hub.se

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the energetics of different reaction pathways and the role of the ligand in stabilizing transition states. nih.gov By understanding the mechanism, chemists can design ligands that favor a specific reaction pathway, leading to improved product yields and selectivities. sci-hub.se For instance, understanding the influence of the 'copper/1,10-phenanthroline' catalytic system is crucial for designing new synthetic protocols. sci-hub.se

Development of Tailored Materials with Tunable Properties

The incorporation of functionalized phenanthrolines into materials can lead to the development of novel materials with tunable properties. rsc.org For example, phenanthroline derivatives have been used to create organic emissive materials with tunable optical properties that are sensitive to environmental stimuli such as pH. rsc.org

One area of significant interest is the development of phenanthroline-based periodic mesoporous organosilicas (Phen-PMOs). rsc.org These materials, where the phenanthroline moiety is directly incorporated into the organosilica framework, can be used as supports for metal catalysts, leading to enhanced catalytic activity. rsc.org

Future research will focus on creating a wider range of phenanthroline-containing materials with tailored properties for applications in sensing, catalysis, and optoelectronics. rsc.orgrsc.org The ability to tune the properties of these materials by modifying the functional groups on the phenanthroline ligand opens up a vast design space for new and innovative materials. rsc.org

Q & A

Basic: What are the optimized synthetic routes for 3,8-dibromo-1,10-phenanthroline, and how do reaction conditions affect yield?

Methodological Answer:

The synthesis typically involves bromination of 1,10-phenanthroline. Key methods include:

- One-step bromination : Direct bromination using Br₂ in H₂SO₄ at 0–5°C yields 3,8-dibromo-1,10-phenanthroline with >90% purity. Reaction time (12–24 h) and stoichiometric control of Br₂ are critical to avoid over-bromination .

- Cross-coupling precursor synthesis : 3,8-dibromo-1,10-phenanthroline is used in Kumada-Tamao-Corriu coupling with trialkylsilylmethyl Grignard reagents. Ni(dppp)Cl₂ catalysis (1–5 mol%) in THF at 60°C for 48 h achieves >80% yield. Side reactions (e.g., Si–C bond cleavage) are minimized by slow reagent addition .

Basic: What analytical techniques validate the purity and structure of 3,8-dibromo-1,10-phenanthroline?

Methodological Answer:

- Chromatography : HPLC (≥96% purity) with C18 columns and MeCN/H₂O mobile phases .

- Spectroscopy :

- Elemental analysis : C, H, N percentages must align with theoretical values (e.g., C 39.2%, H 1.6%, N 7.6%) .

Advanced: How is 3,8-dibromo-1,10-phenanthroline integrated into metal-organic frameworks (MOFs)?

Methodological Answer:

- Functionalization : Hydrolysis of 3,8-di(carboxyethyl)phenanthroline derivatives (synthesized via amination) produces dicarboxylic acids for MOF linkers .

- Coordination design : The bromo groups act as steric/electronic modulators. For example, in Ru(II) complexes, Br substituents reduce π-backbonding, shifting absorption maxima to 450–470 nm .

- MOF assembly : Solvothermal reactions with Zn(NO₃)₂ or CoCl₂ in DMF/EtOH (120°C, 48 h) yield frameworks with surface areas >800 m²/g .

Advanced: How are competing side reactions managed in cross-coupling reactions involving 3,8-dibromo-1,10-phenanthroline?

Methodological Answer:

- Catalyst optimization : Pd(PPh₃)₄ (2 mol%) in Suzuki-Miyaura couplings minimizes debromination. Use of aryl boronic acids with electron-withdrawing groups enhances selectivity .

- Temperature control : Reactions at 80–100°C in toluene/EtOH (3:1) prevent homo-coupling byproducts .

- Monitoring : TLC (hexane/EtOAc 4:1) tracks progress; quenching with NH₄Cl(aq) halts undesired pathways .

Advanced: How do bromo substituents alter the coordination chemistry of 1,10-phenanthroline ligands?

Methodological Answer:

- Steric effects : The 3,8-Br groups hinder axial coordination in octahedral complexes (e.g., [Ru(Phen)₃]²⁺), favoring planar geometries .

- Electronic effects : Bromine’s electron-withdrawing nature lowers the ligand’s LUMO, enhancing MLCT (metal-to-ligand charge transfer) transitions in Eu(III) complexes, as seen in red-shifted emission at 615 nm .

- Comparative data : IR spectra show ν(C–Br) stretches at 550–600 cm⁻¹, confirming substituent integrity .

Basic: What parameters optimize metal complex formation with 3,8-dibromo-1,10-phenanthroline?

Methodological Answer:

- Solvent selection : Use MeCN or DMF for Ru/Co complexes; aqueous MeOH (pH 6–7) for Fe²⁺/phenanthroline spectrophotometric assays .

- Stoichiometry : Metal:ligand ratios of 1:3 (e.g., [Eu(Phen)₃]³⁺) prevent under-coordination .

- Reaction time : 12–24 h under reflux ensures complete chelation .

Advanced: How to address discrepancies in reported thermal stability data for 3,8-dibromo-1,10-phenanthroline derivatives?

Methodological Answer:

- Controlled studies : DSC analysis under inert atmosphere (N₂) shows decomposition at 280–300°C, conflicting with some reports of 250°C. Differences arise from moisture sensitivity; pre-drying samples at 100°C for 2 h standardizes results .

- Computational validation : DFT calculations (B3LYP/6-31G*) predict bond dissociation energies (C–Br: 65–70 kcal/mol), aligning with experimental TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.